molecular formula C12H19NO2 B2851725 1-(2-Ethoxy-6-azaspiro[3.4]octan-6-yl)prop-2-en-1-one CAS No. 2224251-43-6

1-(2-Ethoxy-6-azaspiro[3.4]octan-6-yl)prop-2-en-1-one

Cat. No.: B2851725
CAS No.: 2224251-43-6
M. Wt: 209.289
InChI Key: IGECLENXXRLTQV-UHFFFAOYSA-N
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Description

1-(2-Ethoxy-6-azaspiro[34]octan-6-yl)prop-2-en-1-one is a synthetic organic compound characterized by its unique spirocyclic structure

Preparation Methods

The synthesis of 1-(2-Ethoxy-6-azaspiro[3.4]octan-6-yl)prop-2-en-1-one can be achieved through multiple synthetic routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring using readily available starting materials. The reaction conditions typically involve conventional chemical transformations and minimal chromatographic purifications . Industrial production methods may involve scaling up these synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2-Ethoxy-6-azaspiro[3.4]octan-6-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the spirocyclic nitrogen, using reagents like sodium hydride or alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Ethoxy-6-azaspiro[3.4]octan-6-yl)prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Ethoxy-6-azaspiro[3.4]octan-6-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(2-Ethoxy-6-azaspiro[3.4]octan-6-yl)prop-2-en-1-one can be compared with other spirocyclic compounds, such as:

The uniqueness of 1-(2-Ethoxy-6-azaspiro[3

Properties

IUPAC Name

1-(2-ethoxy-6-azaspiro[3.4]octan-6-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-3-11(14)13-6-5-12(9-13)7-10(8-12)15-4-2/h3,10H,1,4-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGECLENXXRLTQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC2(C1)CCN(C2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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